cefsulodin

Description

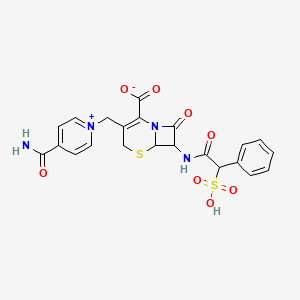

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLKGLMBLAAGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefsulodin on Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefsulodin, a third-generation cephalosporin, exhibits a narrow but potent spectrum of activity, most notably against the opportunistic pathogen Pseudomonas aeruginosa. This guide delineates the core mechanism of action of this compound, focusing on its molecular interactions with P. aeruginosa, the resultant cellular consequences, and the mechanisms by which resistance can emerge. This compound's primary mode of action is the inhibition of peptidoglycan synthesis through the covalent binding to essential Penicillin-Binding Proteins (PBPs), with a particularly high affinity for PBP3. This targeted disruption of cell wall integrity leads to filamentation and eventual lysis of the bacterial cell. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved, serving as a critical resource for researchers in antimicrobial drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound against Pseudomonas aeruginosa is primarily achieved by disrupting the final stages of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.

Molecular Target: Penicillin-Binding Proteins (PBPs)

This compound exerts its effect by targeting and acylating the active site of high molecular weight PBPs. These enzymes are crucial for the transpeptidation reactions that cross-link the peptide side chains of the peptidoglycan strands, thereby providing the cell wall with its characteristic strength and rigidity.

-

Primary Target: PBP3 The principal target of this compound in P. aeruginosa is PBP3, encoded by the ftsI gene.[1][2] PBP3 is an essential enzyme involved in cell division, specifically in the formation of the septum.[1] Inhibition of PBP3 by this compound prevents the completion of cell division, leading to the characteristic morphological change of cell filamentation, followed by lysis.[1] Overexpression of PBP3 in P. aeruginosa has been shown to increase resistance to this compound, further confirming it as a key target.[1][3]

-

Secondary Targets: PBP1a and PBP1b While PBP3 is the primary target, this compound also demonstrates affinity for PBP1a and PBP1b.[4] These PBPs are bifunctional enzymes with both transpeptidase and transglycosylase activity, involved in the elongation of the peptidoglycan cell wall. Inhibition of these PBPs contributes to the overall disruption of cell wall synthesis and the bactericidal effect of the drug.

Outer Membrane Permeation

A key feature of this compound's efficacy against P. aeruginosa is its ability to penetrate the bacterium's relatively impermeable outer membrane.[5] This allows the drug to reach its periplasmic PBP targets in sufficient concentrations to be effective.

Stability to β-Lactamases

This compound is relatively stable to hydrolysis by many of the chromosomally encoded β-lactamases produced by P. aeruginosa.[5] However, it can be hydrolyzed by certain plasmid-mediated β-lactamases, which can be a mechanism of resistance.[5]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound against P. aeruginosa. It is important to note that specific binding affinities (IC50 or Ki values) of this compound to individual P. aeruginosa PBPs are not widely reported in the literature, with most studies referring to "high affinity" in qualitative terms.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Susceptible Isolates | 0.5 - 8.0 | 2.0 - 4.0 | 8.0 | [5][7] |

| This compound-Resistant Mutant | 12.5 | N/A | N/A | [1][2] |

| Wild-Type (PAO4089) | 0.78 | N/A | N/A | [1][2] |

Table 2: Impact of PBP3 Overexpression on this compound MIC

| Strain | Fold Increase in this compound MIC | Reference(s) |

| P. aeruginosa PAO4089 overexpressing PBP3 | 4-fold | [3] |

Cellular and Physiological Consequences of this compound Action

The inhibition of PBPs by this compound triggers a cascade of downstream events, ultimately leading to cell death.

Morphological Changes

The primary morphological consequence of PBP3 inhibition is the formation of long, filamentous cells due to the failure of cell division.[1] This is a direct result of the inability to form a proper septum.

Induction of Stress Responses

The disruption of cell wall integrity by this compound induces significant cellular stress, activating at least two major response pathways in P. aeruginosa.

-

The SOS Response: Inhibition of PBP3 by β-lactams like ceftazidime (which has a similar mechanism to this compound) has been shown to induce the SOS response, a global response to DNA damage. This can lead to an increase in mutation rates, potentially contributing to the development of antibiotic resistance.

-

Cell Wall Stress Response: The damage to the peptidoglycan layer activates the cell wall stress response, which is primarily mediated by the extracytoplasmic function (ECF) sigma factor AlgU (also known as σ22). AlgU is normally sequestered by the anti-sigma factor MucA. Cell wall stress is thought to lead to the proteolytic degradation of MucA, releasing AlgU to activate the transcription of genes involved in maintaining cell envelope integrity.

Mechanisms of Resistance

Resistance to this compound in P. aeruginosa can arise through several mechanisms:

-

Alteration of PBP3: The most significant mechanism of resistance is the modification of PBP3, which reduces the binding affinity of this compound.[1][2] Spontaneous mutations in the pbpB gene can lead to a significant increase in the MIC of this compound.[1][2]

-

β-Lactamase Production: While this compound is resistant to many chromosomal β-lactamases, it can be hydrolyzed by certain plasmid-mediated extended-spectrum β-lactamases (ESBLs).[5]

-

Efflux Pumps: Although not the primary mechanism of resistance to this compound, multidrug efflux pumps can contribute to reduced susceptibility by actively transporting the antibiotic out of the periplasmic space.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution:

- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

- Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

- Include a growth control well containing 50 µL of CAMHB without antibiotic and a sterility control well with uninoculated CAMHB.

3. Inoculum Preparation:

- From an overnight culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this adjusted suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

4. Inoculation and Incubation:

- Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is determined by the presence of turbidity or a pellet at the bottom of the well.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol provides a general framework for assessing the affinity of this compound for P. aeruginosa PBPs.

1. Preparation of P. aeruginosa Membranes:

- Grow P. aeruginosa to mid-logarithmic phase in a suitable broth medium.

- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

- Resuspend the cells in the same buffer and lyse them by sonication or French press.

- Remove unbroken cells and debris by low-speed centrifugation.

- Isolate the membrane fraction by ultracentrifugation of the supernatant.

- Wash the membrane pellet and resuspend it in a suitable buffer.

2. Competition Binding Reaction:

- In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared P. aeruginosa membranes with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 30°C).

- Include a control tube with no unlabeled this compound.

3. Labeling with a Fluorescent or Radioactive Penicillin Analog:

- Add a fixed, non-saturating concentration of a labeled penicillin analog (e.g., Bocillin FL or ³H-penicillin G) to each tube.

- Incubate for a further defined period (e.g., 15 minutes at 30°C) to allow the labeled penicillin to bind to the available PBPs.

4. Termination of the Reaction and SDS-PAGE:

- Stop the reaction by adding a sample buffer containing SDS and β-mercaptoethanol and heating the samples.

- Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

5. Visualization and Analysis:

- Visualize the labeled PBPs using a suitable method (e.g., fluorescence scanner for Bocillin FL or autoradiography for a radiolabeled probe).

- The intensity of the labeled PBP bands will decrease with increasing concentrations of unlabeled this compound.

- Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of the labeled penicillin (IC50). This value is inversely proportional to the binding affinity of this compound for the specific PBP.

Visualizations

This compound Mechanism of Action Workflow

Caption: this compound's mechanism of action on P. aeruginosa.

Downstream Signaling of PBP3 Inhibition

Caption: Downstream signaling pathways activated by this compound.

Experimental Workflow for PBP Competition Assay

Caption: Workflow for PBP competition assay.

References

- 1. Resistance of Pseudomonas aeruginosa to this compound: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Susceptibility to beta-lactam antibiotics of Pseudomonas aeruginosa overproducing penicillin-binding protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Cefsulodin: A Technical Guide to its Chemical Structure, Properties, and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefsulodin is a third-generation cephalosporin antibiotic with a notably narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Detailed experimental protocols for key analytical and microbiological assays are provided to support research and development activities.

Chemical Structure and Identification

This compound is a semi-synthetic cephalosporin characterized by a 7-aminocephalosporanic acid nucleus with a D-α-sulfophenylacetamido side chain at position 7 and a 4-carbamoylpyridinium group at position 3.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-(aminocarbonyl)-1-[((6R,7R)-2-carboxy-8-oxo-7-{[phenyl(sulfo)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl]pyridinium[1] |

| CAS Number | 52152-93-9 (for sodium salt)[2][3][4] |

| Molecular Formula | C₂₂H₁₉N₄NaO₈S₂ (for sodium salt)[5] |

| Molecular Weight | 554.5 g/mol (for sodium salt)[4][5] |

Physicochemical Properties

This compound is typically supplied as a white to light yellow crystalline powder.[5][6] Its solubility and stability are critical parameters for its formulation and analytical characterization.

Table 2: Physicochemical Properties of this compound Sodium Salt

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 175°C | [5][6] |

| Solubility | Freely soluble in water and ethanol.[5] Soluble in PBS (pH 7.2) at approx. 10 mg/mL.[7] Soluble in DMSO at approx. 0.1 mg/mL.[7] | [5][7] |

| pH (in solution) | 3.3 - 4.8 | [6] |

| Optical Rotation | +16.5° to +20.0° | [6] |

| Stability | Optimal stability in the pH range of 3.2-5.7.[8] Stable in 5% dextrose and 0.9% sodium chloride for at least 60 days at -10°C, 17 days at 5°C, and about 1 day at 24°C.[8] | [8] |

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process involves the targeted inactivation of penicillin-binding proteins (PBPs).

This compound specifically targets and binds to PBP-1a and PBP-1b in Pseudomonas aeruginosa.[10] These enzymes are crucial for the transpeptidation step in peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[5] By inhibiting these PBPs, this compound disrupts cell wall formation, leading to a compromised cell structure and ultimately, cell lysis.[5][10]

Antibacterial Spectrum and Activity

This compound has a narrow spectrum of activity, which is a distinguishing feature among cephalosporins. Its primary clinical utility is against Pseudomonas aeruginosa.[5][11] It exhibits limited activity against other Gram-negative bacteria and is not significantly active against Gram-positive and anaerobic bacteria.[5][11]

Table 3: In Vitro Activity of this compound (MIC₉₀)

| Organism | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 3.1 | [7] |

| Staphylococcus aureus | 8 | [7] |

| Staphylococcus epidermidis | 8 | [7] |

| Streptococcus pneumoniae | 12 | [7] |

| Streptococcus pyogenes | 12 | [7] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various populations. It is administered parenterally and is primarily excreted through the urine.[11]

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Reference |

| Plasma Half-life (t½) | ~1.6 hours | Healthy adults | [11] |

| 1.53 hours | Cystic fibrosis patients | [12] | |

| 6.37 - 10.12 hours | Patients with renal impairment | [13] | |

| Plasma Protein Binding | Up to 30% | - | [11] |

| Volume of Distribution (Vd) | 0.242 L/kg | Cystic fibrosis patients | [12] |

| Clearance | Prolonged in renal impairment | - | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound sodium salt

-

96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (e.g., P. aeruginosa) standardized to 0.5 McFarland

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.

Stability-Indicating HPLC Method

This protocol provides a general framework for assessing the stability of this compound.

Objective: To quantify this compound and its degradation products in a sample over time under various stress conditions.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reversed-phase analytical column

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer

-

This compound reference standard

-

Forced degradation samples (e.g., exposed to acid, base, heat, oxidation)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and ammonium acetate buffer.

-

Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Dissolve the this compound sample (from stability study) in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Gradient elution with acetonitrile and buffer

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: Typically 20 µL

-

Detection: UV at a specified wavelength (e.g., 254 nm or 270 nm)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Compare the peak area of this compound in the sample chromatogram to that of the standard to quantify the remaining this compound. Analyze the appearance of new peaks, which indicate degradation products.

Pharmacokinetic Study Workflow

This outlines a typical workflow for a clinical pharmacokinetic study of an intravenously administered antibiotic like this compound.

Conclusion

This compound remains a significant antibiotic for its targeted activity against Pseudomonas aeruginosa. A thorough understanding of its chemical and physical properties, as well as its mechanism of action, is essential for its effective use in both clinical and research settings. The provided technical data and experimental protocols serve as a valuable resource for professionals in the field of drug development and infectious disease research.

References

- 1. Precise high-performance liquid chromatographic procedure for the determination of this compound, a new antipseudomonal cephalosporin antibiotic, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. scispace.com [scispace.com]

- 5. admescope.com [admescope.com]

- 6. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mastelf.com [mastelf.com]

- 10. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

The Aqueous Behavior of Cefsulodin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of cefsulodin in aqueous solutions. This compound is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. A thorough understanding of its aqueous characteristics is crucial for its formulation, handling, and therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways to support research and development efforts.

Solubility of this compound

This compound, typically available as its sodium salt, exhibits good solubility in water. The solubility is influenced by the solvent, pH, and temperature.

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

| Solvent | Temperature | Solubility (approx.) | Reference |

| Water | Room Temp. | 50 mg/mL | [1] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.1 mg/mL | [2] |

| Ethanol | Not Specified | Soluble |

Experimental Protocol: Equilibrium Solubility Determination

A standard method for determining the equilibrium solubility of a compound in an aqueous medium, adapted from the Biopharmaceutics Classification System (BCS) guidelines, is as follows:

Stability of this compound in Aqueous Solutions

The stability of this compound is critically dependent on the pH, temperature, and composition of the aqueous solution. The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.

pH-Dependent Stability

This compound exhibits its greatest stability in the acidic pH range. The optimal pH for this compound stability has been reported to be between 3.2 and 5.7.

Temperature-Dependent Stability

As with most chemical reactions, the degradation of this compound accelerates at higher temperatures.

Degradation Kinetics

The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[3] The rate of degradation is influenced by specific acid-base catalysis and water-catalyzed hydrolysis. The apparent activation energies for the degradation of this compound have been determined at various pH values, indicating the temperature sensitivity of the degradation process.[3]

Table 2: Apparent Activation Energies for this compound Degradation

| pH | Apparent Activation Energy (kcal/mol) | Reference |

| 2 | 20.7 | [3] |

| 4 | 22.3 | [3] |

| 6 | 23.0 | [3] |

| 9 | 27.7 | [3] |

Stability in Intravenous Admixtures

The stability of this compound in common intravenous fluids is a critical consideration for clinical applications.

Table 3: Stability of this compound in Intravenous Admixtures

| Admixture (0.9% NaCl) | Temperature (°C) | Stability (Time to 90% of initial concentration) |

| 24 | ~ 1 day | |

| 5 | ~ 17 days | |

| -10 | ≥ 60 days |

| Admixture (5% Dextrose) | Temperature (°C) | Stability (Time to 90% of initial concentration) |

| 24 | ~ 1 day | |

| 5 | ~ 17 days | |

| -10 | ≥ 60 days |

Degradation Pathway

The primary mechanism of this compound degradation is the hydrolysis of the β-lactam ring. This process renders the antibiotic inactive as the structural integrity of the β-lactam ring is essential for its inhibitory action on bacterial penicillin-binding proteins (PBPs). Other potential degradation pathways include epimerization at the C7 side chain. Based on studies of this compound impurities and the known degradation of cephalosporins, a plausible degradation pathway is proposed.[4]

References

- 1. You are being redirected... [bio-world.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Kinetics and Mechanism of the Degradation and Epimerization of Sodium this compound in Aqueous Solution [jstage.jst.go.jp]

- 4. Separation and structural elucidation of this compound and its impurities in both positive and negative ion mode in this compound sodium bulk material using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefsulodin's Spectrum of Activity Against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin is a third-generation cephalosporin antibiotic with a notably narrow but potent spectrum of activity primarily directed against Pseudomonas aeruginosa.[1] This targeted activity profile makes it a valuable agent in specific clinical scenarios, particularly in the treatment of infections caused by this opportunistic pathogen. This technical guide provides an in-depth analysis of this compound's activity against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and resistance pathways.

Quantitative Spectrum of Activity

This compound's efficacy is most pronounced against Pseudomonas aeruginosa. Its activity against other Gram-negative organisms, including members of the Enterobacteriaceae family and Acinetobacter baumannii, is limited. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-negative bacteria.

Table 1: this compound Activity Against Pseudomonas aeruginosa

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 520 | 4.0 | 16 | Not Specified | [2] |

| 170 | 2 | 8 | Not Specified | [1] |

| 50 | Not Specified | Not Specified | 2-4 (inhibits 50% of isolates) | [3] |

| 109 | 3.4 (mean) | Not Specified | ≤128 (for carbenicillin-resistant strains) | [4] |

Table 2: Comparative this compound Activity Against Other Gram-negative Bacteria

| Organism | Number of Isolates | MIC Range (µg/mL) | General Observation | Reference |

| Escherichia coli | Not Specified | 6.25 (for one strain) | Generally considered resistant | [5] |

| Enterobacteriaceae (various) | Not Specified | >64 | Very little activity | [2] |

| Acinetobacter spp. | Not Specified | ≥64 | Generally resistant | [6] |

| P. diminuta, P. maltophilia, P. paucimobilis, P. pseudoalcaligenes | Not Specified | 1 to 32 | Some activity noted | [7] |

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for specific penicillin-binding proteins (PBPs) in P. aeruginosa, particularly PBP1a and PBP1b.[3] The binding of this compound to these enzymes prevents the final transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Mechanisms of Resistance

The primary mechanism of resistance to this compound in Gram-negative bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. While this compound is resistant to hydrolysis by many chromosomal β-lactamases, it can be degraded by certain plasmid-mediated β-lactamases.[3][7]

Caption: β-lactamase-mediated resistance to this compound.

Experimental Protocols

The determination of this compound's in vitro activity is typically performed using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). Broth microdilution is a common method for determining the MIC.

Broth Microdilution Protocol for MIC Determination

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile water or buffer) to a high concentration (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter if the solvent is not sterile.

-

Store aliquots of the stock solution at -20°C or below.

2. Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate to achieve the desired final concentration range.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well containing the this compound dilutions.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: A generalized workflow for determining the MIC using broth microdilution.

Conclusion

This compound remains a targeted therapeutic option against Pseudomonas aeruginosa due to its potent activity against this pathogen. Its narrow spectrum, however, renders it ineffective against the majority of other clinically relevant Gram-negative bacteria. A thorough understanding of its spectrum of activity, mechanism of action, and potential for resistance is crucial for its appropriate and effective use in clinical and research settings. The standardized protocols outlined provide a framework for the accurate in vitro assessment of its antibacterial efficacy.

References

- 1. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ["In vitro" activity of a new cephalosporin (CGP-7174-E or this compound) against "Pseudomonas aeruginosa" (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. msjonline.org [msjonline.org]

- 6. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial activity and susceptibility of this compound, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Effect of Cefsulodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the third-generation cephalosporin, cefsulodin. It details its mechanism of action, specific spectrum of activity, and the biochemical basis of bacterial resistance. The content herein is intended to serve as a technical resource, complete with quantitative data on antimicrobial susceptibility, detailed experimental protocols for its evaluation, and visualizations of the key pathways and processes involved.

Core Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] Its action is highly targeted, involving a series of steps that lead to compromised cell integrity and eventual lysis.

-

Periplasmic Penetration : In Gram-negative bacteria, such as its primary target Pseudomonas aeruginosa, this compound must first traverse the outer membrane to reach the periplasmic space.[1][4]

-

PBP Inhibition : Once in the periplasm, this compound covalently binds to and inhibits Penicillin-Binding Proteins (PBPs).[1][2][3] PBPs are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis—the cross-linking of peptide chains that gives the cell wall its structural rigidity.[2][3]

-

Target Specificity : this compound exhibits a high affinity for the PBPs of P. aeruginosa, particularly PBP1a and PBP1b, but binds poorly to the PBPs of most other bacteria, which accounts for its narrow activity spectrum.[2][4]

-

Cell Lysis : By inhibiting PBP activity, this compound prevents the proper formation of peptidoglycan cross-links.[2] This disruption leads to the formation of a defective, weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][2]

Spectrum of Antibacterial Activity

This compound is distinguished by its narrow and highly specific spectrum of activity. It is primarily potent against Pseudomonas aeruginosa.[3][5] Its clinical utility is almost exclusively for infections caused by this pathogen.[6] The agent demonstrates no significant activity against other Gram-negative bacteria and has very limited efficacy against Gram-positive and anaerobic bacteria.[3][5] Some activity has been noted against penicillinase-producing strains of Staphylococcus aureus.[7][8]

Quantitative Susceptibility Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the in vitro activity of this compound against key bacterial species.

Table 1: this compound MIC Values for Pseudomonas aeruginosa

| No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| 520 | 4.0 | 16.0 | [9] |

| 170 | 2.0 | 8.0 |[6] |

MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.

Table 2: this compound MIC for Specific Strains and Breakpoints

| Organism/Condition | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| P. aeruginosa | Wild-Type, Susceptible | 4 - 8 | [10] |

| P. aeruginosa | Resistant Strain (PA13) | 32 | [10] |

| Susceptibility Breakpoint | N/A | ≤ 16 | [7][8] |

| Resistance Breakpoint | N/A | ≥ 64 |[7][8] |

Table 3: Penicillin-Binding Protein (PBP) Affinity of this compound in E. coli

| PBP Target | IC50 (µM) | Note | Reference |

|---|---|---|---|

| PBP1a | 10 | Determined via competition assay with Bocillin FL. | [11] |

| PBP1b | 100 | Data from E. coli provides insight into target preference. |[11] |

IC50: Concentration causing 50% inhibition of fluorescent probe binding.

Mechanisms of Bacterial Resistance

Resistance to this compound, though not widespread, can develop through several key mechanisms. These adaptations protect the bacterium from the antibiotic's inhibitory effects. The primary mechanisms include enzymatic degradation, target site modification, and reduced drug influx.

-

Enzymatic Degradation : The most common form of resistance involves β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While this compound is stable against many chromosomal β-lactamases, certain plasmid-mediated enzymes, such as some carbenicillinases found in P. aeruginosa, can slowly hydrolyze it.[4] Acquired resistance has been observed in patients, where a susceptible strain developed a constitutive cephalosporinase, leading to high-level resistance.[12]

-

Target Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound.[13][14] These modifications, arising from mutations in the PBP-encoding genes, mean that a higher concentration of the drug is required to inhibit cell wall synthesis, leading to an increase in the MIC.[13]

-

Reduced Permeability : In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[14] β-lactam antibiotics like this compound typically enter the periplasm through porin channels. A reduction in the number of these channels or mutations that alter their structure can decrease the influx of the drug, thereby preventing it from reaching its PBP targets in sufficient concentrations.[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antimicrobial Stock : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plate : Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

-

Serial Dilution : Add 50 µL of the this compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a range of this compound concentrations.

-

Inoculum Preparation : Culture the test organism on an appropriate agar plate overnight. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation : Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well of the microtiter plate.

-

Controls : Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

PBP Binding Affinity via Fluorescent Competition Assay

This protocol determines the relative affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescent β-lactam probe, such as Bocillin FL.

-

Cell Preparation : Grow the bacterial strain of interest (e.g., P. aeruginosa or an E. coli strain expressing specific PBPs) to mid-log phase. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Competition Reaction : Resuspend the cell pellets in PBS. In separate tubes, incubate the cells with varying concentrations of this compound for 30 minutes at room temperature. This allows this compound to bind to its PBP targets.

-

Fluorescent Labeling : Add a fixed, sub-saturating concentration of Bocillin FL (a fluorescent penicillin derivative) to each tube and incubate for an additional 15-30 minutes in the dark. Bocillin FL will bind to any PBPs not already occupied by this compound.

-

Cell Lysis : Pellet the cells to remove unbound probe, then lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis) to release the membrane proteins.

-

Protein Separation : Separate the membrane proteins by SDS-PAGE.

-

Fluorescence Detection : Visualize the fluorescently labeled PBPs using a gel scanner capable of detecting the fluorophore's emission wavelength (e.g., ~518 nm for BODIPY FL). The intensity of the fluorescent band corresponding to a specific PBP will decrease as the concentration of the competing this compound increases.

-

Data Analysis : Quantify the band intensities for each PBP at each this compound concentration. Plot the percentage of PBP inhibition versus the this compound concentration and fit the data to a suitable binding curve to determine the IC50 value—the concentration of this compound required to inhibit 50% of Bocillin FL binding.

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 5. youtube.com [youtube.com]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Sub-Inhibitory this compound Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sub-Inhibitory this compound Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

Cefsulodin: A Versatile Tool for Fundamental Research in Microbiology and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin, a third-generation cephalosporin, has carved a unique niche in fundamental research far beyond its clinical applications. Its narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa, and its well-characterized interactions with specific bacterial components make it an invaluable tool for investigating a range of microbiological phenomena. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism of action, its use as a selective agent, and its role in studying bacterial resistance and transport mechanisms. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid researchers in their experimental design and data interpretation.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] By binding to and acylating the active site of these enzymes, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2]

This compound exhibits a high affinity for specific PBPs, which varies between bacterial species. Notably, in Pseudomonas aeruginosa, it has a strong affinity for PBP-1a and PBP-1b.[3] In contrast, its binding to the PBPs of many other bacteria is poor, contributing to its narrow spectrum of activity.[4] In Escherichia coli, this compound has been shown to preferentially target PBP-1a and PBP-1b, with studies indicating that PBP-1a is approximately ten times more sensitive to this compound than PBP-1b.[5]

This compound as a Selective Agent

One of the most widespread applications of this compound in fundamental research is its use as a selective agent in microbiological media. Its potent activity against Pseudomonas aeruginosa and limited activity against other Gram-negative and Gram-positive bacteria make it ideal for the isolation and enumeration of specific microorganisms.[1][2]

This compound is a key component of several selective agar media, including:

-

CIN (this compound-Irgasan-Novobiocin) Agar: Used for the selective isolation of Yersinia enterocolitica.[6]

-

MI Agar: this compound is added to inhibit non-target bacteria in water quality testing for the simultaneous detection of Total Coliforms and E. coli.[6]

-

Chromogenic Coliform Agar (CCA): Supplementation with this compound and vancomycin enhances the selectivity for E. coli and other coliforms by inhibiting the growth of accompanying microorganisms like Pseudomonas aeruginosa and Aeromonas spp.[7]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a range of bacteria, highlighting its selective activity.

| Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 2 - 4 | 8 | [4][8] |

| Escherichia coli | >32 | >32 | [9] |

| Staphylococcus aureus | ≤16 (penicillinase-producing) | - | [6] |

| Aeromonas isolates | <8 | - | [9] |

| Coliform isolates | >32 | - | [9] |

Studying Bacterial Resistance Mechanisms

This compound serves as a valuable tool for investigating the mechanisms of bacterial resistance to β-lactam antibiotics. Its specific interactions with PBPs and its susceptibility to certain β-lactamases allow researchers to dissect different resistance strategies.

-

PBP Modification: Resistance to this compound in P. aeruginosa can arise from modifications in PBP-3, reducing the antibiotic's binding affinity.[10]

-

β-Lactamase Activity: While this compound is generally stable against many chromosomal β-lactamases, it can be hydrolyzed by certain plasmid-mediated carbenicillinases and TEM-type β-lactamases.[4][11] This allows for the study of the role of these specific enzymes in conferring resistance.

-

Outer Membrane Permeability: The rate at which this compound crosses the outer membrane of P. aeruginosa is a critical factor in its efficacy. Studies have utilized this compound to investigate the role of porin proteins and the overall permeability of the outer membrane in antibiotic resistance.[12]

Investigating Transport and Efflux Pumps

This compound's chemical properties make it a suitable substrate for studying bacterial transport systems, including outer membrane permeability and efflux pumps.

-

Outer Membrane Permeability: Researchers have employed this compound to quantify the permeability of the P. aeruginosa outer membrane. By comparing the rate of this compound hydrolysis by periplasmic β-lactamase in intact cells versus cell lysates, the permeability coefficient can be determined.

-

Efflux Pump Activity: As a substrate for some efflux pumps, this compound can be used in assays to screen for and characterize the activity of these pumps. A common method involves comparing the MIC of this compound in wild-type strains versus strains with knockout mutations in specific efflux pump genes. A lower MIC in the knockout strain suggests that the pump contributes to resistance by expelling the antibiotic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound analytical standard powder

-

Appropriate solvent for this compound (e.g., sterile distilled water)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter if the solvent is not sterile.

-

Store the stock solution in aliquots at -20°C or below.

-

-

Preparation of this compound Dilutions:

-

In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.

-

Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in these wells will be 100 µL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

The growth control well should be turbid, and the sterility control well should be clear.

-

Agar Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer method and CLSI guidelines.

Materials:

-

This compound disks (30 µg)

-

Mueller-Hinton agar (MHA) plates

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of this compound Disk:

-

Aseptically place a 30 µg this compound disk onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition around the this compound disk to the nearest millimeter.

-

Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI. For P. aeruginosa, a zone size of ≥18 mm is generally considered susceptible, and ≤14 mm is considered resistant.[13][14]

-

Assessing Efflux Pump Activity using this compound

This protocol provides a general framework for investigating the role of efflux pumps in this compound resistance.

Materials:

-

Wild-type bacterial strain

-

Isogenic mutant strain with a knockout of a specific efflux pump gene

-

This compound

-

Materials for performing MIC testing (as described above)

Procedure:

-

Determine the MIC of this compound:

-

Perform broth microdilution or agar dilution MIC testing for this compound on both the wild-type and the efflux pump knockout mutant strains in parallel.

-

-

Compare MIC Values:

-

A significant decrease (typically a four-fold or greater reduction) in the MIC of this compound for the knockout mutant compared to the wild-type strain indicates that the deleted efflux pump is involved in the extrusion of this compound.

-

Conclusion

This compound's distinct properties, particularly its narrow spectrum of activity and specific interactions with bacterial targets, have established it as a powerful tool in fundamental microbiology research. From its application as a selective agent for the isolation of Pseudomonas aeruginosa to its use in elucidating complex mechanisms of antibiotic resistance and bacterial transport, this compound continues to be an indispensable compound in the laboratory. The detailed protocols and compiled data in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of bacterial physiology and the development of novel antimicrobial strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. m.youtube.com [m.youtube.com]

- 4. zellbio.eu [zellbio.eu]

- 5. dalynn.com [dalynn.com]

- 6. agscientific.com [agscientific.com]

- 7. This compound and Vancomycin: A Supplement for Chromogenic Coliform Agar for Detection of Escherichia coli and Coliform Bacteria from Different Water Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.aber.ac.uk [research.aber.ac.uk]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. youtube.com [youtube.com]

- 13. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Permeability of Pseudomonas aeruginosa outer membrane to hydrophilic solutes - PMC [pmc.ncbi.nlm.nih.gov]

Cefsulodin: A Comprehensive Technical Guide to its Role as a Selective Agent in Microbiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cefsulodin, a third-generation cephalosporin antibiotic, and its critical role as a selective agent in microbiological applications. We will explore its mechanism of action, spectrum of activity, and detail its use in selective media, supported by quantitative data and experimental protocols.

Introduction to this compound

This compound is a narrow-spectrum cephalosporin antibiotic with potent activity primarily against Pseudomonas aeruginosa. This unique characteristic makes it an invaluable tool in clinical and environmental microbiology for the selective isolation of specific microorganisms from mixed populations. Its primary application is as a selective agent in culture media to inhibit the growth of susceptible Gram-positive and many Gram-negative bacteria, thereby allowing for the proliferation and isolation of resistant species, most notably Yersinia enterocolitica and Aeromonas species.

Mechanism of Action

Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting PBP activity, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death. The selectivity of this compound is attributed to its high affinity for the PBPs of susceptible organisms like Pseudomonas aeruginosa, while having lower affinity for the PBPs of many other bacteria.

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Spectrum of Activity and Quantitative Data

This compound's antimicrobial spectrum is notably narrow, with high potency against Pseudomonas aeruginosa. It exhibits limited activity against most other Gram-negative bacteria and is generally inactive against Gram-positive cocci and anaerobes. This selective activity is crucial for its role in diagnostic microbiology.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant bacteria, providing a quantitative measure of its selective pressure.

| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Susceptibility to this compound |

| Pseudomonas aeruginosa | Gram-Negative | 0.5 - 8 | Susceptible |

| Yersinia enterocolitica | Gram-Negative | >128 | Resistant |

| Aeromonas hydrophila | Gram-Negative | >128 | Resistant |

| Escherichia coli | Gram-Negative | 32 - >128 | Generally Resistant |

| Klebsiella pneumoniae | Gram-Negative | >128 | Resistant |

| Proteus mirabilis | Gram-Negative | >128 | Resistant |

| Staphylococcus aureus | Gram-Positive | >128 | Resistant |

| Enterococcus faecalis | Gram-Positive | >128 | Resistant |

| Bacteroides fragilis | Gram-Negative (Anaerobe) | >128 | Resistant |

Note: MIC values can vary depending on the strain and testing methodology.

Application in Selective Media: CIN Agar

The most prominent application of this compound is in the preparation of this compound-Irgasan-Novobiocin (CIN) agar, a selective and differential medium used for the isolation of Yersinia enterocolitica from clinical and food samples.

-

This compound: Inhibits the growth of many Gram-negative bacilli, particularly Pseudomonas species.

-

Irgasan: A broad-spectrum antimicrobial agent that inhibits both Gram-positive and Gram-negative bacteria.

-

Novobiocin: An antibiotic that inhibits Gram-positive bacteria.

-

Mannitol: The fermentable carbohydrate. Yersinia enterocolitica ferments mannitol, producing acid which results in a characteristic red "bull's-eye" colony appearance due to the neutral red pH indicator.

Cefsulodin in Selective Media: A Technical Guide to Its Core Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental principles governing the use of cefsulodin as a selective agent in microbiological culture media. It details the antibiotic's mechanism of action, its unique spectrum of activity, and its practical application in the isolation of specific microorganisms such as Yersinia enterocolitica and Aeromonas spp.

Core Principle: Mechanism of Action and Narrow-Spectrum Selectivity

This compound is a third-generation cephalosporin antibiotic with a highly specific mechanism of action that underpins its utility in selective media.[1] Like other β-lactam antibiotics, it disrupts the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[2]

Its primary targets are Penicillin-Binding Proteins (PBPs), specifically PBP-1a and PBP-1b.[2][3] These enzymes are responsible for the final transpeptidation step in creating the peptidoglycan layer of the cell wall.[2][4] By binding to and inhibiting these PBPs, this compound prevents the formation of crucial cross-links, weakening the cell wall and leading to cell lysis and death in susceptible bacteria.[1][2]

The defining characteristic of this compound is its narrow spectrum of activity. It is exceptionally potent against Pseudomonas aeruginosa but exhibits significantly less activity against most members of the Enterobacteriaceae family and other Gram-negative and Gram-positive bacteria.[1][5][6] This differential activity is the core principle of its use as a selective agent: it effectively suppresses the growth of common, fast-growing contaminants like Pseudomonas while allowing more resistant target organisms, such as Yersinia enterocolitica, to proliferate.[1][7]

Quantitative Data: Spectrum of Activity

The selective efficacy of this compound is best illustrated by comparing its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A low MIC indicates high susceptibility, while a high MIC indicates resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria

| Microorganism | Type | Role in Selective Media | Typical MIC (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Gram-negative | Inhibited Contaminant | 0.5 - 8 | [5][8][9] |

| Yersinia enterocolitica | Gram-negative | Target Organism | > 64 (Resistant) | [7][10] |

| Aeromonas spp. | Gram-negative | Target Organism / Variable | 8 - > 64 (Variable) | [11][12] |

| Escherichia coli | Gram-negative | Inhibited Contaminant | > 64 (Resistant) | [10] |

| Staphylococcus aureus | Gram-positive | Inhibited Contaminant | ≤ 16 (Susceptible) | [13][14] |

| Enterococcus faecalis | Gram-positive | Inhibited Contaminant | > 100 (Resistant) |[10] |

Note: MIC values can vary between strains and testing conditions. The values presented are representative ranges found in the literature.

As shown, this compound is highly active against P. aeruginosa. Conversely, key target organisms like Y. enterocolitica are intrinsically resistant, allowing them to be selected from a mixed microbial population.

Application in Selective Media: CIN Agar

A primary application of this compound is in this compound-Irgasan-Novobiocin (CIN) agar, also known as Yersinia Selective Agar.[7][15] This medium is designed for the selective isolation of Yersinia enterocolitica from clinical and food samples.[10]

The selectivity of CIN agar is achieved through a combination of agents:

-

This compound: Inhibits Pseudomonas aeruginosa.[7]

-

Irgasan: A broad-spectrum antimicrobial that inhibits many Gram-positive and some Gram-negative bacteria.[15][16]

-

Novobiocin: Inhibits many Gram-positive and some Gram-negative bacteria.[17]

-

Crystal Violet & Bile Salts: Inhibit the growth of Gram-positive organisms.[15][17]

This powerful combination suppresses a wide range of background flora, allowing Yersinia to grow.[1] The medium is also differential, containing mannitol as a carbohydrate source and neutral red as a pH indicator. Yersinia enterocolitica ferments mannitol, producing acid that lowers the pH and causes its colonies to develop a characteristic dark red center with a translucent border, often described as a "bull's-eye".[15][18]

Experimental Protocols

This protocol is adapted from methodologies described by Schiemann and regulatory bodies.[7][18][19]

A. Components:

-

Basal Medium:

-

Special Peptone: 20.0 g

-

Yeast Extract: 2.0 g

-

Mannitol: 20.0 g

-

Sodium Pyruvate: 2.0 g

-

Sodium Chloride: 1.0 g

-

Magnesium Sulfate: 0.01 g

-

Sodium Deoxycholate: 0.5 g

-

Neutral Red: 0.03 g

-

Crystal Violet: 0.001 g

-

Agar: 12.0 - 13.5 g[17]

-

Distilled Water: 1.0 L

-

-

Selective Supplement (per liter of medium):

B. Procedure:

-

Prepare Basal Medium: Suspend the powdered components of the basal medium in 1.0 L of distilled water.[10]

-

Dissolve: Heat the suspension to boiling with frequent agitation to ensure all components dissolve completely.[10][18]

-

Sterilize: Autoclave the basal medium at 121°C for 15 minutes.[10][18]

-

Cool: Place the sterilized medium in a water bath and cool to 45-50°C.[10][18]

-

Reconstitute Supplement: Aseptically reconstitute the lyophilized CIN selective supplement according to the manufacturer's instructions, often using a small volume of sterile distilled water and ethanol.[15]

-

Add Supplement: Aseptically add the reconstituted supplement to the cooled basal medium.[10][18]

-

Mix and Pour: Mix the final medium gently but thoroughly to avoid introducing air bubbles. Pour approximately 15-20 mL into sterile petri dishes and allow them to solidify on a level surface.[19]

-

Storage: Store the prepared plates at 2-8°C in the dark. The final medium should be a clear to slightly opalescent red-orange color.[10][17]

The following workflow outlines the typical use of CIN agar for isolating Yersinia enterocolitica.

The selective properties of this compound are integral to this workflow, as it minimizes overgrowth by common contaminants, thereby increasing the probability of isolating the target pathogen.[7]

References

- 1. agscientific.com [agscientific.com]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. Cell cycle-independent lysis of Escherichia coli by this compound, an inhibitor of penicillin-binding proteins 1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and ceftazidime, two antipseudomonal cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a selective agar medium for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. kisanbiotech.img15.kr [kisanbiotech.img15.kr]

- 11. Differential susceptibility of aeromonads and coliforms to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Growth of Aeromonas spp. on this compound-Irgasan-novobiocin agar selective for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. microbenotes.com [microbenotes.com]

- 16. labtestsguide.com [labtestsguide.com]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. BAM Media M35: this compound-Irgasan Novobiocin (CIN) Agar or Yersinia Selective Agar (YSA) | FDA [fda.gov]

Methodological & Application

Optimal Cefsulodin Concentration for Yersinia enterocolitica Isolation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of cefsulodin for the selective isolation of Yersinia enterocolitica. The protocols and data presented are compiled from established methodologies and scientific literature to ensure reliable and reproducible results in clinical, food, and environmental microbiology laboratories.

Introduction

Yersinia enterocolitica is a significant foodborne pathogen responsible for yersiniosis, an infection that can cause a range of symptoms from gastroenteritis to pseudoappendicitis.[1][2] The effective isolation of this bacterium from complex samples such as feces, food, and environmental swabs is crucial for diagnostics, surveillance, and research. The use of selective media is paramount to inhibit the growth of competing microorganisms. This compound-Irgasan-Novobiocin (CIN) agar is the most widely used and recommended selective and differential medium for the isolation of Y. enterocolitica.[3][4][5][6]

This compound is a third-generation cephalosporin antibiotic that plays a critical role in the selectivity of CIN agar.[7][8] It is particularly effective against Pseudomonas aeruginosa and also inhibits a broad range of other gram-negative bacteria, while being less effective against Y. enterocolitica, thus allowing for its selective growth.[5][8][9] The optimal concentration of this compound is a key factor in balancing the recovery of Y. enterocolitica with the suppression of background flora.

Data Presentation: this compound Concentrations in Selective Media

The concentration of this compound in CIN agar can vary depending on the specific formulation and the target organisms. Commercial preparations and published studies often refer to "low" and "high" concentrations of this compound. The choice of concentration can impact the recovery of different Yersinia species and the degree of inhibition of background flora.

| Media Formulation | This compound Concentration (mg/L) | Target Organism(s) | Key Characteristics & Notes | References |

| CIN Agar (Standard/High Concentration) | 15 | Yersinia enterocolitica | Provides strong inhibition of background flora, including Pseudomonas aeruginosa. This is the most commonly cited concentration for routine isolation of Y. enterocolitica. | [10][11] |

| CIN Agar (Low Concentration) | 4 | Yersinia enterocolitica, Aeromonas spp. | Allows for the growth of some this compound-susceptible organisms like Aeromonas spp. May be used for simultaneous detection. Inhibition of some background flora may be reduced. | [10][12][13][14][15] |

| Modified CIN Agar | Varies | Yersinia enterocolitica | Some studies have explored modified CIN formulations with different this compound concentrations or additional supplements to improve differentiation and recovery. | [16] |

| CTN Selective Supplement (for 500 ml medium) | 7.5 mg per vial (equivalent to 15 mg/L) | Yersinia enterocolitica | A commercially available supplement providing a final concentration of 15 mg/L this compound in the prepared medium. | [17] |

Experimental Protocols

Protocol 1: Preparation of this compound-Irgasan-Novobiocin (CIN) Agar

This protocol describes the preparation of CIN agar using a commercially available dehydrated base and selective supplement.

Materials:

-

Yersinia Selective Agar Base (CIN Agar Base)

-

Yersinia Antimicrobic Supplement (containing this compound, Irgasan, and Novobiocin) or individual antibiotic stocks

-

Sterile distilled water

-

Autoclave

-

Water bath

-

Sterile Petri dishes

-

pH meter

Procedure:

-

Suspend the Base Medium: Suspend the specified amount of Yersinia Selective Agar Base powder in 1 liter of sterile distilled water, as per the manufacturer's instructions.[4][18]

-

Dissolve the Medium: Heat the suspension with frequent agitation and bring it to a boil for one minute to ensure complete dissolution of the powder.[18]

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.[4] Note: Some commercial formulations of CIN Agar Base should not be autoclaved; always follow the manufacturer's specific instructions.[18]

-

Cooling: After sterilization, cool the medium to 45-50°C in a water bath.[18][19]

-

Aseptic Supplementation: Aseptically rehydrate the Yersinia Antimicrobic Supplement with the recommended volume of sterile diluent (typically sterile water or a water/ethanol mixture) as per the manufacturer's instructions.[17] Add the rehydrated supplement to the cooled agar base.[1][18]

-

Mixing and Pouring: Mix the medium thoroughly but gently to ensure uniform distribution of the supplements without introducing air bubbles. Pour the supplemented medium into sterile Petri dishes and allow them to solidify on a level surface.

-

Quality Control: Before use, perform a quality control check by inoculating a plate with a known Yersinia enterocolitica strain and a control organism (e.g., Escherichia coli) to confirm growth and inhibition, respectively.[18] The final pH of the medium should be approximately 7.4.[20]

Protocol 2: Isolation of Yersinia enterocolitica from Samples

This protocol outlines the general procedure for isolating Y. enterocolitica from clinical or food samples.

Materials:

-

Prepared CIN agar plates

-

Sample (e.g., fecal suspension, food homogenate)

-

Enrichment broth (e.g., Peptone Sorbitol Bile Broth - PSB) - optional

-

Incubator

-

Sterile inoculation loops or spreaders

Procedure:

-

Direct Plating (for heavily contaminated samples):

-

Aseptically streak a loopful of the sample directly onto the surface of a CIN agar plate to obtain isolated colonies.

-

-

Enrichment (for samples with low bacterial load):

-

Incubation: Incubate the inoculated CIN agar plates at 25-30°C for 24-48 hours.[3]

-

Colony Observation: After incubation, examine the plates for characteristic Yersinia enterocolitica colonies. These typically appear as small, circular, and smooth with a deep-red center surrounded by a transparent border, often described as a "bull's-eye" appearance.[3][18][19] This is due to the fermentation of mannitol in the medium, which lowers the pH and causes the neutral red indicator to turn red.[4][20]

-

Confirmation: Presumptive colonies should be subcultured onto a non-selective medium for further biochemical and serological identification.

Visualization of Experimental Workflow

Isolation of Yersinia enterocolitica Workflow

Caption: Workflow for the isolation of Yersinia enterocolitica.

This diagram illustrates the key steps in the isolation of Yersinia enterocolitica, from sample preparation through to selective plating and final confirmation. The workflow highlights both direct plating and optional enrichment methods.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Isolation and characterization of Yersinia enterocolitica from foods in Apulia and Basilicata regions (Italy) by conventional and modern methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtestsguide.com [labtestsguide.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Synthesis of a selective agar medium for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]